Cas no 2171172-96-4 ((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)

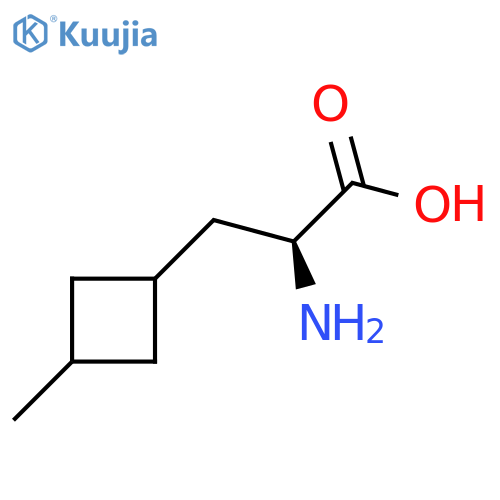

2171172-96-4 structure

商品名:(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid

- EN300-1299193

- 2171172-96-4

-

- インチ: 1S/C8H15NO2/c1-5-2-6(3-5)4-7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6?,7-/m0/s1

- InChIKey: UMRFNUOKOFWBFM-AHXFUIDQSA-N

- ほほえんだ: OC([C@H](CC1CC(C)C1)N)=O

計算された属性

- せいみつぶんしりょう: 157.110278721g/mol

- どういたいしつりょう: 157.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 63.3Ų

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1299193-1000mg |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 1000mg |

$1272.0 | 2023-09-30 | ||

| Enamine | EN300-1299193-2500mg |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 2500mg |

$2492.0 | 2023-09-30 | ||

| Enamine | EN300-1299193-1.0g |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 1g |

$1500.0 | 2023-06-06 | ||

| Enamine | EN300-1299193-0.05g |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 0.05g |

$1261.0 | 2023-06-06 | ||

| Enamine | EN300-1299193-0.1g |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 0.1g |

$1320.0 | 2023-06-06 | ||

| Enamine | EN300-1299193-100mg |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 100mg |

$1119.0 | 2023-09-30 | ||

| Enamine | EN300-1299193-0.5g |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 0.5g |

$1440.0 | 2023-06-06 | ||

| Enamine | EN300-1299193-2.5g |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 2.5g |

$2940.0 | 2023-06-06 | ||

| Enamine | EN300-1299193-5.0g |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 5g |

$4349.0 | 2023-06-06 | ||

| Enamine | EN300-1299193-50mg |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |

2171172-96-4 | 50mg |

$1068.0 | 2023-09-30 |

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid 関連文献

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

2171172-96-4 ((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量